3,6,9-Trioxaundecanedioic acid

説明

Overview of Polyether Carboxylic Acids and Their Significance in Contemporary Chemistry

Polyether carboxylic acids are a class of organic compounds characterized by the presence of both ether linkages (-O-) and carboxylic acid functional groups (-COOH) within their molecular structure. researchgate.netgoogle.com These compounds exhibit a unique combination of properties, including hydrophilicity, potential for biodegradability, and excellent complexing capabilities. ulprospector.com Their structure, often featuring a flexible polyether backbone terminated by one or more carboxylic acid groups, allows them to interact with a wide range of substances in various ways. researchgate.netgoogle.com

The significance of polyether carboxylic acids in modern chemistry is substantial and multifaceted. They are utilized across diverse fields such as materials science, pharmaceuticals, and nanotechnology. ulprospector.combiochempeg.com In materials science, they serve as building blocks for the synthesis of polymers like polyesters and polyamides, imparting flexibility and other desirable properties to the resulting materials. ontosight.ai They are also used in the development of functional surfaces and membranes. metall-mater-eng.comtandfonline.com In the pharmaceutical industry, their biocompatibility and ability to enhance the solubility of hydrophobic drugs make them valuable as components in drug delivery systems. ontosight.ainordmann.global Furthermore, their capacity to act as linkers and chelating agents is exploited in the synthesis of complex molecules and in medical research. chemicalbook.comresearchgate.net

A notable sub-class is the acyclic polyether dicarboxylic acids, which have been designed for specific functions such as the selective transport of metal ions. acs.orgrsc.org These compounds can form stable complexes with specific cations, a property that is crucial for applications in separation science and environmental remediation. tandfonline.comacs.org The versatility of polyether carboxylic acids, stemming from the ability to modify their alkyl chain length, degree of ethoxylation, and the nature of their terminal groups, ensures their continued importance in advanced chemical research. researchgate.netacs.org

Historical Context of Dicarboxylic Acid Research in Supramolecular Chemistry and Materials Science

The roots of supramolecular chemistry can be traced back to the late 19th and early 20th centuries with the foundational concepts of intermolecular forces and molecular recognition, such as the "lock and key" principle proposed by Hermann Emil Fischer in 1894. wikipedia.org A significant milestone was the synthesis of crown ethers by Charles J. Pedersen in the 1960s, which demonstrated the ability of synthetic macrocycles to selectively bind specific metal cations. wikipedia.orgbbau.ac.in This discovery, which led to the 1987 Nobel Prize in Chemistry for Pedersen, along with Donald J. Cram and Jean-Marie Lehn, firmly established the field of "host-guest" chemistry and laid the groundwork for the development of more complex supramolecular systems. wikipedia.org

Dicarboxylic acids have long been recognized as fundamental building blocks in supramolecular chemistry due to their ability to form robust hydrogen-bonded dimers and other self-assembling structures. scribd.com This predictable interaction has been widely exploited in the design of various molecular architectures. scribd.com The introduction of dicarboxylic acid functionalities into more complex molecules, such as bipyridines, has been instrumental in constructing intricate metal-ligand assemblies for applications in catalysis and photochemistry. scribd.comossila.com

In materials science, dicarboxylic acids have been pivotal in the development of new functional materials. They are key components in the synthesis of metal-organic frameworks (MOFs), where they act as linkers connecting metal ions to form porous structures with applications in gas storage and separation. sigmaaldrich.com Their ability to modify surfaces and improve the material properties of polymers has also been extensively studied. For instance, dicarboxylic acids can act as cross-linking agents, enhancing the mechanical strength and water uptake of materials like chitosan (B1678972) membranes. acs.orgresearchgate.net The ongoing research in this area focuses on designing dicarboxylic acids with specific lengths and functionalities to precisely control the properties of the resulting materials for targeted applications. metall-mater-eng.com

Defining the Research Scope for 3,6,9-Trioxaundecanedioic Acid within Chemical Sciences

This compound, a member of the polyether dicarboxylic acid family, has emerged as a compound of significant interest in various domains of chemical science. ulprospector.comontosight.ai Its unique molecular structure, featuring a flexible polyether chain with three ether oxygen atoms and two terminal carboxylic acid groups, imparts a distinct set of properties that define its research scope. ontosight.aimdpi.com

The primary areas of research for this compound include:

Polymer Chemistry: It serves as a valuable monomer for the synthesis of biodegradable and biocompatible polymers, such as polyesters and polyamides. ontosight.ainordmann.global The incorporation of its flexible ether linkages can enhance the properties of these polymers.

Supramolecular Chemistry and Crystal Engineering: The compound's ability to act as a flexible ligand for metal ions is a key area of investigation. mdpi.comnih.gov Research focuses on its role in the self-assembly of metallo-supramolecular architectures, including both discrete mononuclear complexes and coordination polymers. mdpi.comnih.gov The interplay between the ligand's flexibility and the coordination preferences of different metal ions is a subject of detailed study. mdpi.com

Pharmaceutical and Medicinal Chemistry: Due to its hydrophilic nature and biocompatibility, this compound is explored for its potential in drug delivery systems. ontosight.ainordmann.global It is also utilized as a linker molecule in the synthesis of more complex bioactive compounds, such as biotinylating reagents and Proteolysis Targeting Chimeras (PROTACs). chemicalbook.comresearchgate.netmedchemexpress.com

Materials Science: The compound is investigated for its use as a component in the creation of new materials with tailored properties. biochempeg.com This includes its application in modifying surfaces and developing functional coatings. biochempeg.com

The research scope is centered on understanding how the specific structural features of this compound influence its function in these diverse applications, from forming specific crystalline structures with metals to enhancing the solubility and delivery of therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H14O7 | sigmaaldrich.com |

| Molecular Weight | 222.19 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White crystalline solid to liquid mixture | nordmann.globalmedchemexpress.com |

| Density | ~1.3 g/mL at 20 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D ~1.470 | chemicalbook.comsigmaaldrich.com |

| Synonyms | O,O'-Oxydiethylene-diglycolic acid, TETRAGLYCOLIC ACID | nih.govspectrumchemical.com |

| CAS Number | 13887-98-4 | sigmaaldrich.com |

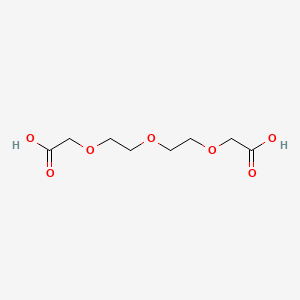

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O7/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZZQNLKBWJYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)OCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160823 | |

| Record name | 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13887-98-4 | |

| Record name | 3,6,9-Trioxaundecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13887-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9-Trioxaundecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013887984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[oxybis(2,1-ethanediyloxy)]bisacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6,9-TRIOXAUNDECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63VXM1976A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry and Supramolecular Assembly of 3,6,9 Trioxaundecanedioic Acid Complexes

Ligand Behavior and Coordination Modes of 3,6,9-Trioxaundecanedioic Acid.mdpi.comresearchgate.net

This compound is a structurally adaptable ligand characterized by seven potential oxygen donor sites: two from the terminal carboxylate groups and three from the ether linkages within its backbone. mdpi.comresearchgate.net This inherent flexibility allows it to adopt various conformations and coordination modes upon interaction with metal centers. mdpi.com

Research has demonstrated that this compound can exhibit both chelating and bridging behaviors. mdpi.com In its chelating mode, the ligand can fold and wrap around a single metal cation, engaging multiple donor sites to form a stable, discrete complex. mdpi.comresearchgate.net This is observed in its complex with Manganese(II), where the ligand envelops the metal ion. mdpi.com

Conversely, in a bridging mode, the ligand extends to connect two different metal centers. mdpi.com This behavior is fundamental to the formation of extended networks, such as coordination polymers. In its complexes with Cobalt(II) and Zinc(II), the deprotonated ligand acts as a bridge, linking adjacent metal ions to form polymeric helical structures. mdpi.comresearchgate.net

Several factors influence the final conformation of this compound within a metal complex. The primary determinants are the identity of the metal ion and the crystallization conditions. mdpi.com The ligand possesses significant conformational freedom, allowing it to adapt to the preferred coordination number and geometry of the metal center. researchgate.net

The interplay between the ligand's flexibility and the number of coordinating atoms involved dictates whether the final architecture is convergent (leading to discrete molecules) or divergent (leading to polymers). nih.gov For instance, the ligand's ability to adopt a "looser, more open conformation" compared to more rigid molecules like crown ethers is a key factor in the distinct structures it forms. researchgate.net The size of the metal ion is also crucial; the larger Mn(II) ion allows the ligand to fully envelop it, a conformation not favored by smaller ions like Zn(II). researchgate.net

Design and Characterization of Metallo-Supramolecular Architectures.mdpi.comresearchgate.netresearchgate.net

The versatility of this compound as a ligand allows for the programmed self-assembly of diverse metallo-supramolecular architectures. mdpi.comacs.org Depending on the metal ion and reaction conditions, it is possible to generate discrete mononuclear species or extended polymeric and helical structures. mdpi.comresearchgate.net

When complexed with Manganese(II) chloride, this compound forms a discrete, mononuclear complex. mdpi.comresearchgate.net In this structure, a single ligand chelates one Mn(II) ion. The manganese ion is heptacoordinated, displaying a pentagonal bipyramidal geometry. mdpi.com The equatorial plane is occupied by five oxygen atoms from the ligand (three from the ether groups and one from each of the two carboxylate groups), while the axial positions are filled by a water molecule and a chloride ion. mdpi.comresearchgate.net Similarly, a discrete mononuclear complex of Cadmium(II), [Cd(H2toua)Cl2]·H2O, has also been synthesized. researchgate.net

In contrast to its behavior with Mn(II), the reaction of this compound with Cobalt(II) chloride and Zinc(II) nitrate (B79036) results in the formation of isomorphous, helical-shaped coordination polymers. mdpi.comresearchgate.net In these structures, the fully deprotonated ligand acts as a bridging unit, connecting adjacent metal centers. mdpi.com Each metal ion is coordinated by two different ligand molecules, generating a polymeric helix that propagates through the crystal lattice. mdpi.com The resulting centrosymmetric crystal packing consists of these helical cylinders interconnected by a network of hydrogen bonds. mdpi.com A polymeric ionic compound of Cadmium(II), {Cd(Htoua)(H2O)}n, has also been reported, demonstrating the ligand's capacity to form extended structures with various metals. researchgate.net

Manganese(II): The Mn(II) ion, which is approximately 10% larger than Zn(II), favors a heptacoordinate state. researchgate.net This preference allows the flexible this compound ligand to wrap around a single metal center using five of its oxygen donor atoms, resulting in a discrete mononuclear complex with a pentagonal bipyramidal geometry. mdpi.comresearchgate.net

Cobalt(II) and Zinc(II): These smaller metal ions favor a distorted octahedral geometry. mdpi.com This coordination preference prevents the ligand from fully encapsulating a single ion. Instead, the ligand adopts a bridging mode, using its carboxylate and adjacent etheric oxygens to link two different metal centers. mdpi.com This arrangement leads to the assembly of extended, helical polymeric structures. mdpi.com The distortion in the octahedral geometry is evidenced by the small chelating bite angles. mdpi.comresearchgate.net

Cadmium(II): The chemistry with cadmium further highlights the influence of the system's components, where different anions (chloride vs. perchlorate) lead to either a discrete mononuclear complex or a polymeric structure, respectively. researchgate.net

This ability to form either discrete or polymeric structures based on the choice of metal ion is a notable feature of this compound's coordination chemistry. mdpi.com

Data Tables

Table 1: Supramolecular Architectures of this compound with Divalent Metal Ions

| Metal Ion | Resulting Architecture | Coordination Geometry | Source(s) |

|---|---|---|---|

| Mn(II) | Discrete Mononuclear Complex | Heptacoordinate (Pentagonal Bipyramidal) | mdpi.comresearchgate.netresearchgate.net |

| Co(II) | Helical Coordination Polymer | Distorted Octahedral | mdpi.comresearchgate.net |

| Zn(II) | Helical Coordination Polymer | Distorted Octahedral | mdpi.comresearchgate.net |

| Cd(II) | Discrete or Polymeric | Not specified in detail | researchgate.net |

Table 2: Selected Coordination Bond Angles in Helical Polymeric Complexes

| Complex | Bond Angle | Angle (°) | Source(s) |

|---|---|---|---|

| Zn(II) Complex | O2-Zn-O3 | 76.83 | mdpi.comresearchgate.net |

| O5-Zn-O7 | 75.42 | mdpi.comresearchgate.net | |

| Co(II) Complex | O2-Co-O3 | 76.65 | mdpi.comresearchgate.net |

Crystallographic and Spectroscopic Analysis of Complexes

The elucidation of the structure and bonding in coordination complexes of this compound is heavily reliant on a combination of crystallographic and spectroscopic techniques. Single-crystal X-ray diffraction provides definitive information on the solid-state structure, while various spectroscopic methods offer insights into the ligand-metal interactions, both in the solid state and in solution. Thermodynamic and kinetic studies quantify the stability of these complexes.

Single Crystal X-ray Diffraction Studies of this compound Complexes

The flexible nature of this compound, with its seven potential oxygen donor sites (three ether oxygens and four carboxylate oxygens), allows it to adopt various conformations and coordination modes. mdpi.comresearchgate.net This versatility enables it to act as a chelating agent, folding around a single metal ion, or as a bridging ligand that connects multiple metal centers, leading to the formation of coordination polymers. mdpi.comnih.gov The final structure is influenced by factors such as the choice of metal ion, its coordination preferences, and the crystallization conditions. mdpi.com

A notable study on the coordination behavior of this compound involves its complexes with Manganese(II), Cobalt(II), and Zinc(II). mdpi.comnih.gov The research highlights a fascinating divergence in the resulting architectures.

Manganese(II) Complex : The reaction with Mn(II) results in a discrete, mononuclear complex. mdpi.comnih.gov The Mn(II) ion is seven-coordinate, exhibiting a pentagonal bipyramidal geometry. The five oxygen atoms of the this compound ligand lie on the equatorial plane, while the axial positions are occupied by a chlorine atom and a water molecule. mdpi.com In this case, the ligand acts in a chelating fashion, encapsulating the single metal center. mdpi.comresearchgate.net

Cobalt(II) and Zinc(II) Complexes : In contrast, the complexes with Co(II) and Zn(II) are isomorphous and form one-dimensional, helical coordination polymers. mdpi.comnih.gov In these structures, the metal ions are six-coordinate with an octahedral geometry. The fully deprotonated this compound ligand functions as a bridging unit, connecting adjacent metal centers. mdpi.com Specifically, the ligand coordinates to the metal ion through the carboxylic oxygens and the adjacent ether oxygens, providing two bidentate binding sites that facilitate the formation of the polymeric chain. nih.gov

This structural dichotomy, where Mn(II) forms a discrete complex while Co(II) and Zn(II) form polymers, underscores the subtle interplay between the ligand's flexibility and the coordination preferences of the metal ion in directing the final supramolecular assembly. mdpi.comnih.gov Other reported crystal structures include complexes with Cu(II) and Ag(I), further demonstrating the ligand's versatility. colab.wsresearchgate.net

Table 1: Selected Crystallographic Data for this compound (tdda) Complexes

This table is interactive. Click on headers to sort.

| Complex | Metal Ion | Formula | Crystal System | Space Group | Coordination Geometry | Architecture | Ref. |

|---|---|---|---|---|---|---|---|

| [Mn(Htdda)Cl(H₂O)] | Mn(II) | C₈H₁₅ClMnO₈ | Monoclinic | P2₁/n | Pentagonal Bipyramidal | Mononuclear/Discrete | mdpi.comresearchgate.net |

| {[Co(tdda)]·H₂O}n | Co(II) | C₈H₁₄CoO₈ | Monoclinic | C2/c | Octahedral | 1D Helical Polymer | mdpi.comresearchgate.net |

| {[Zn(tdda)]·H₂O}n | Zn(II) | C₈H₁₄O₈Zn | Monoclinic | C2/c | Octahedral | 1D Helical Polymer | mdpi.comresearchgate.net |

| {[Cu(3,6,9-tdda)(phen)₂]·3H₂O·EtOH}n | Cu(II) | C₃₄H₄₀CuN₄O₁₁ | - | - | - | Polymeric | colab.ws |

| [Ag₂(3,6,9-tdda)(phen)₄]·EtOH | Ag(I) | C₅₈H₅₄Ag₂N₈O₈ | - | - | - | Dinuclear | colab.ws |

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis) of Ligand-Metal Interactions

Spectroscopic methods provide crucial information about the binding of this compound to metal ions, complementing the data from X-ray crystallography and allowing for the study of complexes in solution.

Infrared (IR) Spectroscopy : IR spectroscopy is highly effective for confirming the coordination of the carboxylate and ether groups to the metal center. osti.gov Upon complexation, the characteristic vibrational frequencies of the ligand are altered. A key indicator is the change in the stretching frequencies of the carboxyl group. The strong C=O stretching band (ν(C=O)) of the free carboxylic acid disappears and is replaced by two new bands: the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group. mdpi.com The frequency difference between these two bands (Δν) can provide clues about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging). Additionally, shifts in the C-O-C stretching vibrations of the ether linkages can indicate their involvement in coordination. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for studying the structure and dynamics of these complexes in solution. In ¹H and ¹³C NMR spectra, the chemical shifts of nuclei close to the coordination sites are sensitive to the presence of a metal ion. Upon ligand binding, protons and carbons of the methylene (B1212753) groups adjacent to the carboxylate and ether oxygens typically experience shifts, providing direct evidence of metal-ligand interaction. acs.org For diamagnetic complexes like those of Zn(II), sharp NMR signals can confirm the retention of the coordination geometry in solution. acs.org For paramagnetic complexes, NMR can still be useful, although the signals may be broadened. For instance, ¹H NMR has been used to evidence the formation of helical structures in solution. researchgate.net

UV-Visible (UV-Vis) Spectroscopy : UV-Vis absorption spectroscopy is used to study the electronic transitions within the complex. For complexes with transition metals like Cu(II) or Co(II), the spectra can show weak d-d transitions, which are characteristic of the coordination geometry around the metal ion. Changes in the ligand-based absorption bands upon coordination can also be monitored. researchgate.net Furthermore, UV-Vis spectrophotometry can be employed in titrations to study complex formation equilibria and determine the stoichiometry and stability of the species formed in solution, as variations in absorbance can indicate the formation of different complex species. unito.itresearchgate.net

Thermodynamic and Kinetic Stability of Coordination Compounds

The stability of a coordination compound is a critical parameter that governs its behavior and potential applications. It is described in terms of both thermodynamics and kinetics.

Thermodynamic Stability : This refers to the extent to which a complex will form in a solution at equilibrium. aakash.ac.in It is quantified by the stability constant (Kₛ) or formation constant (β), with a larger value indicating a more stable complex. aakash.ac.in The stability of this compound complexes depends on several factors, including the nature of the metal ion (its charge, size, and classification as a hard or soft acid) and the properties of the ligand. vpscience.org The flexible, polyether nature of the ligand allows for chelation, which generally leads to enhanced thermodynamic stability compared to analogous monodentate ligands (the chelate effect). The stability constants for these types of complexes are often determined using techniques like potentiometric or spectrophotometric titrations in aqueous solutions. unito.itacs.org The thermodynamic stability of complexes with similar O-donor ligands is known to follow trends that can be rationalized by considering the properties of both the metal ion and the ligand. acs.org

Kinetic Stability : This refers to the rate at which a complex undergoes ligand exchange reactions. vpscience.org Complexes are classified as either labile (fast ligand exchange) or inert (slow ligand exchange). vpscience.org It is important to note that thermodynamic stability and kinetic stability are distinct concepts; a thermodynamically stable complex can be kinetically labile, and vice versa. vpscience.org The kinetic stability of a complex is strongly influenced by the ligand's structure. Generally, more rigid and topologically complex ligands, such as macrocycles, form more kinetically inert complexes. mdpi.com Given the acyclic and flexible nature of this compound, its complexes are expected to be more kinetically labile compared to those formed with macrocyclic ligands that fully encapsulate the metal ion. mdpi.com This property can be relevant in applications where rapid metal binding or release is desired.

Applications of 3,6,9 Trioxaundecanedioic Acid in Advanced Materials and Chemical Technologies

Integration in Polymer Science and Engineering

The distinct chemical structure of 3,6,9-trioxaundecanedioic acid, characterized by its ether-containing backbone, makes it a versatile monomer for synthesizing polymers with tailored properties. Its incorporation can significantly influence the performance and environmental impact of materials such as polyesters and polyurethanes.

This compound serves as a fundamental building block in the creation of various polymers, including polyesters, polyamides, and poly(carbonate-esters). precisepeg.com The synthesis of these polymers typically involves polycondensation reactions where the dicarboxylic acid reacts with a corresponding diol, diamine, or other suitable co-monomer. nih.gov

For instance, in the synthesis of polyesters, this compound can be reacted with diols via thermal polycondensation to form the characteristic ester linkages of the polymer backbone. nih.gov The presence of the flexible ether segments from the diacid is instrumental in crafting polymers with inherent flexibility and biocompatibility. precisepeg.com

A specific application is in the creation of biodegradable, kojic acid-based poly(carbonate-esters). nih.govnih.gov In this process, a precursor is first formed by coupling kojic acid with a dicarboxylic acid, such as this compound. This "dienol" monomer is then polymerized to produce the final poly(carbonate-ester). google.com This method allows for the direct incorporation of the diacid's structural features into the polymer backbone.

The choice of diacid monomer is a critical determinant of the final properties of a polymer. Incorporating this compound into polymer chains enhances thermal and mechanical characteristics, imparting resilience and adaptability to the material. precisepeg.com The ether linkages within its structure introduce flexibility, which can translate to polymers with lower glass transition temperatures and increased elasticity compared to those made with purely aliphatic diacids.

| Diacid Monomer | Chemical Structure | Key Structural Feature | Anticipated Influence on Polymer Properties |

|---|---|---|---|

| Succinic Acid | HOOC-(CH₂)₂-COOH | Short, rigid aliphatic chain | Increases rigidity and crystallinity, potentially slowing degradation. nih.gov |

| Adipic Acid | HOOC-(CH₂)₄-COOH | Medium-length aliphatic chain | Balances crystallinity and flexibility. |

| Sebacic Acid | HOOC-(CH₂)₈-COOH | Long, flexible aliphatic chain | Increases flexibility and hydrophobicity, may alter degradation rate. nih.gov |

| This compound | HOOC-CH₂-O-(CH₂CH₂O)₂-CH₂-COOH | Flexible, hydrophilic ether linkages | Enhances flexibility, hydrophilicity, and potentially accelerates hydrolytic degradation. precisepeg.comnih.gov |

The demand for environmentally friendly materials has driven research into biodegradable polymers. This compound is a key component in designing such systems. precisepeg.com Polymers derived from this diacid offer a pathway to eco-friendly plastics that can be broken down more efficiently than their petroleum-based counterparts, thereby reducing their environmental footprint.

The inherent biodegradability of this compound itself contributes to the sustainable profile of the polymers it forms. ulprospector.com By incorporating this monomer, it is possible to create polyesters and other polymers that undergo hydrolytic degradation into smaller, non-toxic molecules. nih.gov This is particularly valuable in applications like drug delivery systems, where the polymer carrier must degrade and be cleared from the body after releasing its payload, and in disposable materials such as packaging films. nih.gov

Role in PROTAC Linker Technology

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery to eliminate specific disease-causing proteins. A PROTAC consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component that influences the efficacy of the PROTAC. This compound is a frequently used building block for the synthesis of these crucial linkers. selleckchem.commedchemexpress.com0qy.com

This compound is a polyethylene (B3416737) glycol (PEG)-based linker precursor. selleckchem.commedchemexpress.com PEG linkers are the most common motifs used in PROTAC design. nih.gov Their synthesis involves standard chemical reactions to connect the diacid to the two respective ligands, often through amide bond formation. The bifunctional nature of this compound, with a carboxylic acid at each end, makes it an ideal starting point for creating the bridge between the target-binding and E3 ligase-binding moieties.

The design of the linker is not merely about connecting two ends; its length, chemical composition, and flexibility are crucial for the proper formation of a stable and effective ternary complex (Target Protein-PROTAC-E3 Ligase). precisepeg.comnih.gov PEG-based linkers derived from molecules like this compound offer significant advantages, including synthetic accessibility and the ability to easily tune their length and composition through robust chemical methods. nih.gov

The hydrophilicity of the PROTAC linker is a key physicochemical property that has a defining effect on the molecule's biological activity. nih.gov PEG linkers, such as those synthesized from this compound, impart excellent hydrophilicity. precisepeg.com This enhanced water solubility improves the PROTAC's compatibility with physiological environments and can prevent aggregation. precisepeg.comnih.gov

However, the relationship between hydrophilicity and PROTAC efficacy is complex, particularly concerning cell permeability. While increased hydrophilicity is beneficial for solubility, it can be a challenge for crossing the hydrophobic cell membrane. nih.govmusechem.com Research has shown that the PEG moiety can decrease cellular uptake compared to more hydrophobic linkers, such as simple alkyl chains. jst.go.jp Therefore, linker design requires a careful balance between hydrophilicity for solubility and sufficient lipophilicity for cell penetration. musechem.com The ability of flexible PEG linkers to adopt folded conformations can shield polar surface area, which is a strategy to enhance cell membrane permeability. tandfonline.com Optimizing the linker's properties, including its hydrophilicity, is a critical step in developing potent and bioavailable PROTACs. nih.govnih.gov

| PROTAC Linker Type | Description | Relative Cellular Uptake | Rationale |

|---|---|---|---|

| PEG0 | No PEG units in the linker (more hydrophobic) | Higher | Considered to have a more "drug-like" structure with lower polarity, facilitating better membrane permeability. jst.go.jp |

| PEG3 | Linker with 3 PEG units (e.g., derived from this compound) | Lower than PEG0 | The hydrophilic PEG moiety is known to decrease cellular uptake compared to more lipophilic linkers. jst.go.jp |

| PEG5 | Linker with 5 PEG units (more hydrophilic) | Lower than PEG0 | Increased PEG length further enhances hydrophilicity, which can impede passive diffusion across the cell membrane. jst.go.jp |

Bioconjugation and Water Solubilization Applications

This compound, a polyethylene glycol (PEG)-based compound, is a versatile tool in the field of bioconjugation and for enhancing the solubility of biomolecules. Its structure, featuring a flexible, hydrophilic PEG chain with terminal carboxylic acid groups, allows for its use as a linker to connect different molecules. This hydrophilic spacer is instrumental in overcoming challenges associated with the handling and application of hydrophobic biomolecules.

Synthesis of Biotinylating Reagents with this compound Linkers

Biotinylation, the process of attaching biotin (B1667282) to other molecules, is a widely used technique in biotechnology for labeling and detection. This compound serves as a flexible, hydrophilic spacer arm in biotinylating reagents, often referred to as a PEG3 linker. This spacer enhances the water solubility of the biotinylating reagent and the resulting biotin-labeled molecule. thermofisher.com

The synthesis of these reagents involves the reaction of the carboxylic acid groups of this compound with a biotin derivative that has a reactive amine group. To facilitate this reaction, the carboxylic acid groups are typically activated. One common method is the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. vectorlabs.combiochempeg.com This activated intermediate then readily reacts with an amine-containing biotin compound to form a stable amide bond, resulting in a biotin molecule connected to the PEG3 linker.

Alternatively, the carboxylic acid can be converted to other activated esters, such as a tetrafluorophenyl (TFP) ester, which also reacts efficiently with primary and secondary amines to form the desired biotinylating reagent. thermofisher.com The resulting biotin-PEG3-acid is a versatile reagent that can be used to biotinylate proteins, peptides, and other molecules containing primary amine groups. biochempeg.com

Below is a table summarizing the key reactants in the synthesis of biotinylating reagents with this compound Linkers.

| Role | Compound | Function |

| Linker | This compound | Provides a hydrophilic and flexible spacer. |

| Label | Biotin derivative (with an amine group) | The labeling molecule for detection and affinity binding. |

| Activating Agent | EDC or DCC | Facilitates the formation of an amide bond between the linker and the biotin derivative. |

| Stabilizer | NHS | Forms a more stable amine-reactive intermediate. |

Strategies for Enhancing Water Solubility of Hydrophobic Biomolecules

A significant challenge in the development of pharmaceuticals and biotechnological products is the poor water solubility of many biomolecules, such as certain peptides and proteins. This can limit their efficacy and formulation options. The incorporation of hydrophilic linkers, such as this compound, is a key strategy to address this issue.

Furthermore, the flexible nature of the PEG linker can help to prevent the aggregation of hydrophobic proteins, a common issue that can lead to loss of biological activity. thermofisher.com By extending from the surface of the biomolecule, the PEG chains can create a hydration layer that sterically hinders intermolecular interactions and subsequent aggregation.

The general strategy involves reacting the hydrophobic biomolecule with a pre-synthesized biotinylating reagent containing the this compound linker. The choice of reactive group on the linker (e.g., NHS ester) will depend on the available functional groups on the target biomolecule (e.g., primary amines on lysine (B10760008) residues).

Potential in Other High-Tech and Chemical Applications

The unique properties of this compound extend its utility beyond bioconjugation to various other high-tech and chemical applications. ulprospector.com

In the pharmaceutical industry, it serves as a precursor in the synthesis of drug delivery systems. Its ability to act as a linker can be utilized in the development of prodrugs, where the active drug is released under specific physiological conditions.

The compound is also integral to polymer synthesis, particularly in the creation of biodegradable polyesters and polyamides. alkalisci.com The incorporation of this compound into the polymer backbone can enhance flexibility and biocompatibility, making these materials suitable for applications such as medical devices and environmentally friendly packaging. It has been specifically noted for its use as a cross-linking agent in the synthesis of biodegradable, kojic acid-based poly(carbonate-esters). alkalisci.com

In the realm of materials science, this compound is used in the formulation of specialty coatings and adhesives. Its inclusion can lead to coatings with enhanced stability and resilience to environmental degradation, as well as adhesives with superior bonding strength and durability.

Furthermore, in the cosmetics industry, this compound is utilized for its properties as an exfoliating, anti-aging, moisturizing, and conditioning agent. spectrumchemical.com

The table below summarizes some of the high-tech and chemical applications of this compound.

| Application Area | Specific Use | Benefit |

| Pharmaceuticals | Precursor for drug delivery systems, linker in prodrugs. | Enhanced solubility and bioavailability of drugs. |

| Polymer Chemistry | Monomer for biodegradable polyesters and polyamides. alkalisci.com | Increased flexibility, strength, and biocompatibility of polymers. |

| Materials Science | Formulation of specialty coatings and adhesives. | Heightened stability, resilience, and bonding strength. |

| Cosmetics | Exfoliating, anti-aging, moisturizing, and conditioning agent. spectrumchemical.com | Improves skin appearance and feel. |

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation encompass a range of computational methods used to represent and predict the behavior of molecules. These techniques are particularly useful for exploring the complex conformational possibilities of flexible molecules like this compound, which possesses numerous rotatable bonds.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry for calculating the optimized geometry and electronic properties of molecules. For this compound, DFT calculations can provide a precise picture of its lowest-energy structure by determining bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's intrinsic structural preferences, which underpin its chemical behavior.

DFT methods are used to find the geometry that corresponds to a minimum on the potential energy surface. This provides detailed structural parameters that can be compared with experimental data, such as those from X-ray crystallography of its derivatives.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations This table presents typical, representative values for key structural parameters that would be obtained from a DFT geometry optimization.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (carboxyl) | ~1.35 Å |

| Bond Length | C-O (ether) | ~1.43 Å |

| Bond Length | C-C | ~1.53 Å |

| Bond Angle | O=C-O (carboxyl) | ~124° |

| Bond Angle | C-O-C (ether) | ~112° |

| Bond Angle | O-C-C | ~109° |

Conformational Analysis and Energy Landscapes

The presence of ten rotatable single bonds in this compound gives it significant conformational flexibility. nih.gov This means the molecule does not have a single rigid structure but can exist as a population of many different conformers in equilibrium. Conformational analysis aims to identify the stable (low-energy) conformers and map the energy landscape that connects them.

Due to the molecule's flexibility, simple energy minimization might only locate a few local minima. nih.gov A more robust approach involves molecular dynamics simulations, particularly ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to simulate the movement of atoms over time. nih.gov This allows for a thorough exploration of the conformational space, revealing the relative energies of different conformers and the energy barriers for converting between them. nih.gov Understanding the accessible conformations is critical, as the molecule's shape dictates how it can interact with other species, for instance, when binding to metal ions. mdpi.comresearchgate.net

| Dihedral Angle | Defining Atoms (Example) | Description |

| τ1 | O(carboxyl)-C-C-O(ether) | Orientation of the carboxyl group relative to the ether chain |

| τ2 | C-C-O(ether)-C | Conformation around the first ether linkage |

| τ3 | C-O(ether)-C-C | Conformation of the central ethylene (B1197577) glycol unit |

| τ4 | O(ether)-C-C-O(ether) | Conformation around the second ether linkage |

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various types of molecular spectra, which aids in the interpretation of experimental results. DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) spectra. Each calculated frequency can be animated to visualize the specific molecular motion (stretching, bending) responsible for that absorption band.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical predictions are valuable for assigning peaks in experimental NMR spectra to specific atoms in the molecule, helping to confirm its structure. For more complex properties, time-dependent DFT (TD-DFT) can be used to predict electronic excitations, which correspond to ultraviolet-visible (UV-Vis) absorption spectra.

Table 3: Representative Predicted Spectroscopic Data for this compound This table shows examples of spectroscopic data that can be predicted using computational methods.

| Spectroscopy Type | Parameter | Predicted Value Range | Corresponding Functional Group / Atom |

| IR Spectroscopy | Vibrational Frequency | ~1750 cm⁻¹ | C=O stretch (Carboxylic Acid) |

| IR Spectroscopy | Vibrational Frequency | ~1100 cm⁻¹ | C-O stretch (Ether) |

| ¹³C NMR | Chemical Shift | ~173 ppm | C=O (Carboxyl Carbon) |

| ¹³C NMR | Chemical Shift | ~70 ppm | -O-CH₂-CH₂-O- (Ether Carbons) |

| ¹H NMR | Chemical Shift | ~10-12 ppm | -COOH (Acidic Proton) |

| ¹H NMR | Chemical Shift | ~3.7 ppm | -O-CH₂- (Methylene near ether oxygen) |

Quantum Chemical Analysis of Bonding and Interactions

Quantum chemical calculations allow for a deep analysis of the electronic effects that govern molecular interactions. For this compound, this includes examining the nature of its hydrogen bonds and the electrostatic forces that drive its assembly into larger structures.

This compound has a high capacity for forming hydrogen bonds. Its two carboxylic acid groups act as strong hydrogen bond donors, while the seven oxygen atoms (two carbonyl and five ether oxygens) can all act as hydrogen bond acceptors. nih.gov

Theoretical studies can model these interactions in detail.

Intramolecular Hydrogen Bonding: Due to its flexibility, the molecule can fold to form hydrogen bonds between one of its carboxylic acid groups and an ether oxygen atom further down the chain. Computational analysis can determine the stability of such conformations.

Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), the molecule is expected to form extensive networks of intermolecular hydrogen bonds. This is a key factor in its physical properties, such as its viscosity and boiling point. Studies of its crystal structures when complexed with metals confirm its participation in strong H-bond networks. mdpi.com Computational models can quantify the strength of these bonds and predict the geometry of the resulting networks.

The distribution of charge within this compound is key to its ability to form supramolecular structures. The oxygen atoms are highly electronegative, creating a significant negative electrostatic potential, particularly around the carboxylate groups when deprotonated. These negatively charged sites can engage in strong electrostatic interactions with positively charged species, such as metal cations. mdpi.comresearchgate.net

A notable experimental and theoretical challenge is understanding how this molecule uses its multiple binding sites to organize metal ions into larger architectures. mdpi.com

Ligand Flexibility: The molecule's flexible polyether chain allows it to act as a chelating ligand, wrapping around a single metal ion, or as a bridging ligand, connecting multiple metal centers. mdpi.comresearchgate.net

Coordination-Driven Assembly: The interplay between the electrostatic attraction of the metal ion and the conformational preferences of the ligand determines the final structure. For example, studies have shown that this compound forms a discrete, mononuclear complex with Mn(II), where it wraps around a single metal center. In contrast, with Co(II) and Zn(II), it acts as a bridging ligand, forming extended, helical polymeric chains. mdpi.comresearchgate.net

Computational analysis of the electrostatic potential surface of the molecule and quantum chemical calculations of the interaction energies can explain these different outcomes. These studies reveal how the specific coordination preferences of each metal ion interact with the ligand's electrostatic profile and conformational flexibility to direct the self-assembly process toward a specific supramolecular architecture. mdpi.com

Table 4: Influence of Metal Ion on the Supramolecular Assembly of this compound

| Metal Ion | Resulting Architecture | Role of Ligand |

| Mn(II) | Discrete, mononuclear complex | Chelating |

| Co(II) | Helical coordination polymer | Bridging |

| Zn(II) | Helical coordination polymer | Bridging |

Environmental and Biological Considerations of Polyether Dicarboxylic Acids

Degradation Mechanisms of Polyethers and Dicarboxylic Acids in the Environment

The breakdown of polyethers and dicarboxylic acids in the environment is a complex process involving both biological and chemical pathways. Abiotic degradation, such as photo-oxidation and hydrolysis, often precedes and facilitates biodegradation by reducing the polymer's molecular weight. rsc.orgresearchgate.net This initial breakdown creates smaller fragments that are more accessible to microbial enzymes. rsc.org

The biodegradation of polyethers and related polyesters is carried out by a diverse range of microorganisms, including bacteria and fungi. acs.orgresearchgate.net Fungi, in particular, may play a dominant role in the decomposition of polyesters in soil ecosystems. researchgate.net These microorganisms secrete extracellular enzymes that break down the polymer chains. nih.gov

Several classes of enzymes are implicated in the degradation of these compounds:

Hydrolases: A broad class of enzymes that catalyze the cleavage of chemical bonds by adding water. Specific types, like serine hydrolases, are related to this activity. nih.gov

Esterases: These enzymes, including cutinases and lipases, specifically break the ester bonds found in polyesters. nih.govucm.es

Polyurethanases: These enzymes are capable of degrading polyurethane polymers. rsc.org

The process generally involves the enzymatic cleavage of the polymer chain on its surface, as the large enzyme molecules are unlikely to diffuse into the bulk material. rsc.org While many aliphatic polyesters are readily broken down, aromatic polyesters and the polyether segments within some polymers, like polyurethanes, tend to be more resistant to microbial attack. researchgate.netresearchgate.netrsc.org

Table 1: Key Enzymes in the Microbial Degradation of Polyesters and Polyethers

| Enzyme Class | Function | Target Polymer Type |

|---|---|---|

| Hydrolases | Catalyze bond cleavage via hydrolysis | Polyesters |

| Esterases (Lipases, Cutinases) | Cleave ester linkages | Polyesters |

Chemical degradation processes are critical in initiating the breakdown of larger polymer structures in the environment. rsc.org The primary mechanisms include:

Photo-oxidation: Initiated by UV radiation from sunlight, this process involves the formation of free radicals that lead to polymer chain scission. rsc.orgrsc.orgmdpi.com It is a key degradation pathway for polymers with carbon-carbon backbones. researchgate.net

Hydrolysis: This process involves the cleavage of chemical bonds, such as ester linkages, by water. rsc.orgmdpi.com The formation of carboxylic acid end groups during hydrolysis can make the process autocatalytic, as acidic conditions can accelerate the reaction. researchgate.netrsc.org

Thermo-oxidative Degradation: At elevated temperatures and in the presence of oxygen, polymers can undergo thermal decomposition, leading to the formation of byproducts like ketones, alcohols, and acids. mdpi.com

These degradation processes result in the formation of various byproducts. The primary products are lower molecular weight polymer fragments, such as oligomers and monomers. researchgate.net For instance, the hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) yields terephthalic acid and ethylene (B1197577) glycol. mdpi.com Ultimately, these processes lead to the formation of new end groups, with carboxylic acids being particularly common. researchgate.net

Environmental Fate and Transport of Related Compounds

Once released into the environment, polyether dicarboxylic acids and related compounds can be transported and distributed across various environmental compartments. Their physical and chemical properties, such as water solubility, influence their movement and persistence.

Low molecular weight dicarboxylic acids (ranging from C2 to C10) are recognized constituents of the ambient atmosphere. researchgate.net Studies in urban areas like Los Angeles have identified a range of straight-chain, branched-chain, unsaturated, and aromatic dicarboxylic acids in the air. researchgate.netbohrium.com Oxalic acid is typically the most abundant species, followed by others such as succinic and malonic acids. researchgate.net

A significant primary source of these atmospheric dicarboxylic acids is motor vehicle exhaust from both gasoline and diesel engines. researchgate.netbohrium.com In addition to direct emissions, these compounds can be formed in the atmosphere as secondary products from the photochemical oxidation of other volatile organic compounds. mdpi.com Research indicates that dicarboxylic acids exhibit semivolatile behavior, meaning they can exist in both the gaseous and aerosol particle phases in the atmosphere. csir.co.za

Table 2: Common Dicarboxylic Acids Found in Atmospheric Samples

| Compound | Typical Relative Abundance |

|---|---|

| Oxalic Acid | Most abundant |

| Succinic Acid | Secondary abundance |

| Malonic Acid | Secondary abundance |

| Glutaric Acid | Detected |

| Adipic Acid | Detected |

The fate of polyether dicarboxylic acids in water and their interaction with living organisms is largely governed by their solubility. Compounds like 3,6,9-trioxaundecanedioic acid are noted to be water-soluble or water-miscible. ulprospector.comalkalisci.com The solubility of dicarboxylic acids is dependent on their molecular structure; those with shorter aliphatic chains tend to be more soluble in water. mdpi.comreddit.com

The degradation of larger plastic materials in the marine environment contributes to the presence of their constituent chemicals, including dicarboxylic acids, in aqueous systems. rsc.org This breakdown leads to the formation of microplastics, which can be ingested by marine life, providing a pathway for these compounds to enter the food chain. mdpi.com

Research on Biological Activity and Biomedical Applications

Biodegradable polymers, including polyesters and polyethers, are the subject of extensive research for a wide array of biomedical applications due to their ability to break down into non-toxic components within the body. mdpi.comnih.gov

This compound, a PEG-based molecule, is utilized as a hydrophilic cross-linking reagent. alkalisci.comselleckchem.com It specifically serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents. selleckchem.comselleckchem.com

The broader families of biodegradable polyesters and polyethers have found use in numerous medical fields:

Drug Delivery: These polymers are fabricated into microspheres, nanospheres, and nanofibers to create vehicles for the controlled release of therapeutics such as chemotherapeutics, proteins, and antibiotics. nih.gov

Tissue Engineering: They are used to create temporary scaffolds that support the regeneration of tissues like bone, cartilage, and nerves. nih.govnih.gov

Medical Devices: Commercially, these materials are used in products such as bioabsorbable sutures and bone fixators. nih.govnih.gov

Citric acid-based hyperbranched polyesters are also being explored for biomedical uses, including drug delivery and bone regeneration, highlighting the versatility of dicarboxylic acids in creating advanced biomaterials. researchgate.net

Table 3: Biomedical Applications of Related Biodegradable Polymers

| Application Area | Examples | Polymer Types Used |

|---|---|---|

| Drug Delivery | Controlled release of chemotherapeutics, proteins, vaccines | Poly(lactide-co-glycolide) (PLGA) |

| Tissue Engineering | Scaffolds for bone, cartilage, and nerve regeneration | Polylactic acid (PLLA), Polyhydroxybutyrate-co-valerate (PHBV) |

| Medical Devices | Absorbable sutures, bone fixation screws and plates | Polyglycolic acid (PGA), Polylactic acid (PLLA) |

Antifungal Potential of this compound Metal Complexes

Metal complexes incorporating this compound (tddaH2) have demonstrated notable antifungal capabilities. Research has focused on complexes that also include the 1,10-phenanthroline (B135089) (phen) ligand, which is considered crucial for their potency mdpi.com. The inclusion of the 3,6,9-trioxaundecanedioate ligand significantly improves the water solubility of these complexes compared to those with other aliphatic or aromatic dicarboxylate ligands mdpi.com.

In vivo studies using the Galleria mellonella model have shown that certain metal chelates of this compound can maintain their antifungal activity at concentrations that are reasonably non-toxic to the host organism mdpi.com. Specifically, manganese(II) and silver(I) complexes have been highlighted for their effectiveness against Candida haemulonii infections. The manganese complex, {[Mn(3,6,9-tdda)(phen)2]·3H2O·EtOH}n, was particularly noteworthy as it not only reduced the fungal burden in infected larvae but also exhibited a low mortality rate in the G. mellonella model mdpi.com.

The following table summarizes the key findings related to the antifungal potential of these metal complexes.

| Complex | Metal Ion | Key Finding | Organism | Model |

| {[Mn(3,6,9-tdda)(phen)2]·3H2O·EtOH}n | Manganese(II) | Reduced fungal burden with low host toxicity mdpi.com. | Candida haemulonii | Galleria mellonella |

| [Ag2(3,6,9-tdda)(phen)4]·EtOH | Silver(I) | Conserved antifungal activity at non-toxic concentrations mdpi.com. | Candida haemulonii | Galleria mellonella |

Antitubercular Activity of Related Complexes

The same family of metal complexes containing this compound and 1,10-phenanthroline has also been recognized for its antitubercular properties mdpi.com. Studies have previously demonstrated the capabilities of copper(II), manganese(II), and silver(I) complexes with these ligands against mycobacteria mdpi.com.

The exploration of metal complexes as antimycobacterial agents is a broader field of research. The fundamental principle often relies on chelation theory, where the coordination of a ligand to a metal ion reduces the polarity of the metal, which can enhance its ability to cross microbial cell membranes nih.gov. Various transition metal complexes with different organic ligands, such as hydrazones, imidazoquinolines, and isonicotinoyldithiocarbazic acid, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis nih.govnih.govrsc.org. For instance, certain zinc(II) hydrazone complexes have shown potency against the Mycobacterium tuberculosis H37Rv strain, in some cases exceeding that of the standard drug streptomycin (B1217042) nih.gov. Similarly, complexes of nickel, cobalt, and zinc with a ligand synthesized from isoniazid (B1672263) have shown activity against both standard and multidrug-resistant strains of M. tuberculosis nih.gov. These findings for related complexes underscore the potential of metal-based compounds in the development of new antitubercular therapeutics.

Further Biomedical Research Avenues

The unique chemical structure of this compound opens several promising avenues for future biomedical research, particularly in the fields of targeted therapy and advanced drug delivery.

Proteolysis Targeting Chimera (PROTAC) Linker: this compound is widely identified as a polyethylene glycol (PEG)-based linker for the synthesis of PROTACs medchemexpress.combioscience.co.ukselleckchem.comglpbio.comselleckchem.com. PROTACs represent an innovative therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to selectively target and degrade specific proteins associated with disease medchemexpress.comglpbio.com. A PROTAC molecule consists of two active ligands connected by a linker; one ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase medchemexpress.comglpbio.com. The flexible and hydrophilic nature of the this compound linker is valuable for connecting these two ligands and facilitating the formation of the protein-PROTAC-E3 ligase complex.

Drug Delivery Systems and Prodrugs: The compound serves as a key precursor in the synthesis of advanced drug delivery systems . Its properties can be leveraged to create polymer-based carriers that improve the solubility and bioavailability of therapeutic agents . Furthermore, it can be used as a linker in the development of prodrugs, which are designed to be cleaved under specific physiological conditions to release an active drug molecule at a targeted site .

Biocompatible Polymers: this compound is also a building block for creating polyesters and polyamides . The resulting polymers are noted for their flexibility, strength, and biocompatibility, making them suitable for applications in medical devices and environmentally friendly packaging materials . Its incorporation can enhance the thermal and mechanical properties of these polymers .

Future Directions and Emerging Research Areas

Exploration of Novel Derivatizations and Functionalizations

The terminal carboxylic acid groups of 3,6,9-Trioxaundecanedioic acid are gateways to a vast array of chemical modifications, allowing for the synthesis of novel derivatives with tailored properties. Future research is poised to expand upon its current applications, moving into more complex and functional molecular architectures.

One of the most promising areas of derivatization lies in the field of biomedicine. This compound is already recognized as a valuable polyethylene (B3416737) glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comselleckchem.comglpbio.com PROTACs are novel therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins. medchemexpress.comglpbio.com The flexible and hydrophilic nature of the this compound linker is crucial for optimizing the solubility and efficacy of these next-generation drugs. Further research will likely focus on creating a library of PROTACs with varying linker lengths and compositions to fine-tune their therapeutic window.

Beyond PROTACs, this diacid is a key component in the synthesis of biodegradable polymers, including polyesters and polyamides, suitable for medical devices and environmentally friendly packaging. It also serves as a cross-linking reagent in the formation of hydrogels and in PEGylation reactions, which are used to enhance the biocompatibility and circulation time of therapeutic molecules. alkalisci.com Future explorations will likely involve the development of "smart" polymers that respond to specific biological stimuli for targeted drug delivery or tissue engineering applications.

In the realm of materials science, this compound is being investigated for its utility in creating advanced coatings and adhesives. Its incorporation into polymer backbones can enhance thermal and mechanical properties, leading to more durable and resilient materials.

Advanced Characterization Techniques for Complex Systems

The increasing complexity of materials derived from this compound necessitates the use of sophisticated analytical techniques to fully understand their structure-property relationships. A multi-faceted characterization approach is essential for elucidating the nuances of these systems at both the molecular and macroscopic levels.

Key Characterization Techniques:

| Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and purity of this compound derivatives. Proton NMR is particularly useful for confirming successful synthesis. ebay.com |

| Mass Spectrometry (MS) | Used to determine the molecular weight of derivatives and to analyze their fragmentation patterns, which aids in structural elucidation. fu-berlin.de Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for separating and identifying components in complex mixtures. nih.gov |

| Thermal Analysis | Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to assess the thermal stability, melting points, and glass transition temperatures of polymers incorporating this compound. frontiersin.org |

| X-ray Diffraction (XRD) | Provides insights into the crystalline or amorphous nature of the synthesized materials, which is crucial for understanding their mechanical properties. frontiersin.org |

| Scanning Electron Microscopy (SEM) | Allows for the visualization of the surface morphology and porous structure of materials such as hydrogels, which is important for applications in drug delivery and tissue engineering. mdpi.com |

Future research will likely see the increased application of these techniques in combination to provide a comprehensive understanding of how the molecular architecture of this compound-based systems dictates their macroscopic performance.

Sustainable Production and Circular Economy Approaches

In an era of increasing environmental awareness, the development of sustainable manufacturing processes and circular economy models for chemicals and materials is paramount. Research into this compound is beginning to align with these green chemistry principles.

A key area of future research will be the development of more environmentally friendly synthesis routes for this compound and its derivatives. This includes the use of greener solvents, catalysts, and renewable starting materials to minimize the environmental footprint of its production. cuhk.edu.hk

Furthermore, the inherent biodegradability of polymers derived from this compound makes them attractive candidates for reducing plastic waste. ulprospector.com These materials can be designed to break down into non-toxic components, offering a more sustainable alternative to petroleum-based plastics.

The principles of a circular economy, which emphasize the recycling and reuse of materials, are also highly relevant. Future research will likely focus on developing efficient chemical recycling methods for polyether-based polymers. core.ac.uk Techniques such as pyrolysis, hydrolysis, and glycolysis could be optimized to break down these polymers into their constituent monomers, including this compound, which can then be used to produce new, high-quality materials. youtube.comresearchgate.net This "closed-loop" approach is essential for creating a truly sustainable plastics economy. specialchem.com

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Biology

The future of this compound research lies at the convergence of multiple scientific disciplines. Its adaptability makes it an ideal platform for collaborative projects that bridge the gap between fundamental chemistry and applied sciences.

Examples of Multidisciplinary Applications:

| Research Area | Interfacing Disciplines | Application of this compound |

| Targeted Drug Delivery | Chemistry, Biology, Medicine | As a linker in antibody-drug conjugates or as a component of stimuli-responsive polymers for controlled release of therapeutics. |

| Biocompatible Materials | Chemistry, Materials Science, Biomedical Engineering | In the synthesis of biocompatible and biodegradable polymers for use in medical implants, sutures, and tissue engineering scaffolds. |

| Advanced Coatings | Chemistry, Materials Science | To create functional coatings with enhanced durability, stability, and specific surface properties for a range of industrial applications. |

| PROTAC Development | Chemistry, Biology, Pharmacology | As a critical linker component in the design and synthesis of PROTACs for targeted protein degradation. medchemexpress.comselleckchem.comglpbio.com |

The continued exploration of this compound in these interdisciplinary areas is expected to yield innovative solutions to pressing challenges in medicine, materials science, and environmental sustainability. The collaborative nature of this research will be crucial for unlocking the full potential of this versatile molecule.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3,6,9-Trioxaundecanedioic acid in laboratory settings?

- Synthesis : The compound is typically synthesized via etherification reactions involving glycolic acid derivatives or through stepwise PEGylation strategies. Purification often involves recrystallization or column chromatography to achieve high purity (>95%) .

- Characterization : Key techniques include:

- X-ray crystallography to resolve coordination modes in metal complexes (e.g., mononuclear vs. polynuclear structures) .

- NMR spectroscopy (¹H and ¹³C) to confirm the PEG backbone and carboxylic acid termini .

- Mass spectrometry (MS) for molecular weight validation (C₈H₁₄O₇, MW 222.19) .

Q. How is this compound utilized in biodegradable polymer synthesis?

- The compound acts as a hydrophilic cross-linker in poly(carbonate-ester) systems. For example, it enables the formation of kojic acid-based polymers via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry), with reaction efficiency monitored by FTIR (disappearance of -COOH peaks at ~1700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard classification : Eye irritation (Eye Dam. 1) necessitates PPE, including goggles and gloves. Avoid inhalation and skin contact .

- Storage : Stable at room temperature in anhydrous conditions. Solutions in DMSO (e.g., 10 mM) should be aliquoted to prevent freeze-thaw degradation .

- Regulatory compliance : Preparations exceeding 5% concentration require pH adjustment (≥3.5) to mitigate reactivity .

Advanced Research Questions

Q. How do coordination modes of this compound influence the biological activity of metal-phenanthroline complexes?

- Structural insights : X-ray data (Table 1, ) reveal that mononuclear Mn(II) complexes (e.g., [Mn(tdda)(phen)₂]·3H₂O·EtOH) exhibit superior anti-tubercular activity (MIC <1.02 µM) compared to dinuclear Cu(II) analogs (MIC 13.48 µM). This is attributed to enhanced cellular uptake and ligand flexibility .

- Methodological note : Comparative bioactivity assays (e.g., microbroth dilution) should control for metal ion dissociation using ICP-MS to confirm intact complex delivery .

Q. What strategies resolve contradictions in PROTAC linker efficiency when using this compound?

- Challenge : Variable degradation efficacy (e.g., HaloPROTAC3 activity reduced by 50% with excess linker ) may arise from steric hindrance or suboptimal E3 ligase engagement.

- Solutions :

- Structure-activity relationship (SAR) studies : Modulate PEG chain length (e.g., vs. 3,6-Dioxaoctanedioic acid ) to balance hydrophilicity and target binding.

- Click chemistry : Introduce azide/alkyne handles (e.g., Azido-PEG5-CH₂COOH ) for modular conjugation without compromising linker integrity.

Q. How can researchers address discrepancies in antimicrobial data across metal complexes of this ligand?

- Case study : Mn(II)-tdda-phenanthroline complexes show >100-fold selectivity (SI = 467) against Mycobacterium tuberculosis compared to Gram-negative pathogens. In contrast, free ligands or metal salts (e.g., MnCl₂) lack activity .

- Resolution : Use chelation control experiments (e.g., adding EDTA to sequester free metal ions) and time-kill assays to distinguish complex-mediated effects from ligand/metal contributions .

Methodological Notes for Experimental Design

- Crystallization optimization : For coordination complexes, slow diffusion of ethanol into aqueous ligand/metal solutions yields high-quality single crystals suitable for SC-XRD .

- PROTAC validation : Employ Western blotting and cellular thermal shift assays (CETSA) to confirm target protein degradation and ternary complex formation .

- Toxicity profiling : Acute oral LD₅₀ in rats exceeds 2000 mg/kg, but chronic exposure risks (e.g., reactive oxygen species generation in metal complexes) require detailed in vitro cytotoxicity screening (e.g., HepG2 cell viability assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。